molecular formula C17H14N6OS2 B2674106 N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-80-9

N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2674106
CAS No.: 891117-80-9
M. Wt: 382.46
InChI Key: GLQBNYAJDKAMHT-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a triazolopyridazine moiety, and a phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and triazolopyridazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The triazolopyridazine moiety can be prepared via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Once the intermediates are prepared, they are coupled through a nucleophilic substitution reaction. The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or triazolopyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can exert therapeutic effects in various diseases.

Comparison with Similar Compounds

N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar core structures but differ in the substituents attached to the rings, leading to variations in their chemical and biological properties.

    Thiazole derivatives: Compounds with thiazole rings that exhibit similar chemical reactivity and biological activity.

    Triazolopyridazine derivatives: Compounds with triazolopyridazine moieties that share similar mechanisms of action and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-9-25-16(18-11)19-15(24)10-26-17-21-20-14-8-7-13(22-23(14)17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQBNYAJDKAMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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